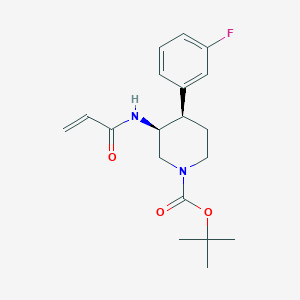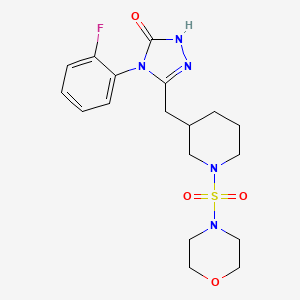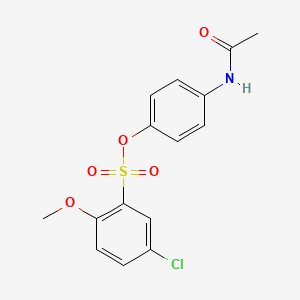
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid, also known as HPCA, is a cyclopropane derivative that has shown potential in various scientific research applications. This compound is of interest due to its unique structure and potential biological activity.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Novel Compounds : (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid has been used in the synthesis of new chemical compounds. For example, Lu Xin-y (2013) described the synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid, a novel tobacco flavor, through a process involving chlorine-addition, cyclopropanation reaction, Krapcho decarboxylation, and demethylation under mild reaction conditions with conveniently available reagents (Lu Xin-y, 2013).
Structural and Conformation Studies : The structure and conformation of similar cyclopropanecarboxylic acid derivatives have been determined using X-ray methods to understand their chemical properties better. Korp, Bernal, and Fuchs (1983) analyzed the structures of cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid and related compounds (J. Korp, I. Bernal, R. Fuchs, 1983).
Biomedical and Pharmaceutical Applications
Development of Pharmaceuticals : This compound has seen applications in the pharmaceutical industry, particularly in the synthesis of amino acids and protease inhibitors. Sato et al. (2016) discussed the synthesis of (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid, a key unit in hepatitis C virus protease inhibitors, highlighting the demand for its asymmetric synthesis (Tatsunori Sato et al., 2016).
Conformationally Restricted Analogues for Biomedical Studies : The cyclopropane ring has been utilized to restrict the conformation of biologically active compounds, potentially enhancing activity and facilitating studies of bioactive conformations. Kazuta, Matsuda, and Shuto (2002) designed and synthesized (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as analogues of histamine (Yuji Kazuta, A. Matsuda, S. Shuto, 2002).
Environmental and Analytical Research
- Environmental Exposure Analysis : Research has also focused on understanding environmental exposure to related cyclopropane compounds. Silva et al. (2013) investigated the exposure to 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a compound with structural similarities, by measuring its oxidative metabolites in human urine (MANORI J. Silva et al., 2013).
Chemical Synthesis and Development
- Asymmetric Synthesis Techniques : The asymmetric synthesis of cyclopropane derivatives has been a subject of significant research. Zhu et al. (2018) described the biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester using a newly isolated Sphingomonas aquatilis, emphasizing the high demand for such synthesis methods in drug research and development (Shaozhou Zhu, Ying Shi, Xinyu Zhang, Guojun Zheng, 2018).
properties
IUPAC Name |
(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13)/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZRHXKNIDKRBY-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-piperidin-1-yl-ethanone](/img/structure/B2761851.png)
![Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2761852.png)

![9-isobutyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2761855.png)

![tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate](/img/structure/B2761857.png)

![(1,4-dimethyl-1H-pyrazol-3-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2761862.png)
![4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2761863.png)


![N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B2761868.png)

![N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2761872.png)